3-(1,3-Dioxan-2-ylethyl)benzonitrile
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Overview
Description
3-(1,3-Dioxan-2-ylethyl)benzonitrile is a chemical compound that belongs to the class of benzonitrile derivatives. Its chemical formula is C13H15NO2, and it is known for its unique structure, which includes a dioxane ring attached to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-ylethyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2-(1,3-dioxan-2-yl)ethyl magnesium bromide. This reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as tetrahydrofuran. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxan-2-ylethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles
Scientific Research Applications
3-(1,3-Dioxan-2-ylethyl)benzonitrile has a broad spectrum of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-ylethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitrile group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
3-(1,3-Dioxan-2-yl)benzonitrile: Similar structure but lacks the ethyl group.
2-(1,3-Dioxan-2-ylethyl)benzonitrile: Similar structure but with the dioxane ring attached at a different position on the benzene ring
Uniqueness: 3-(1,3-Dioxan-2-ylethyl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a dioxane ring and a benzonitrile moiety makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
3-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-10-12-4-1-3-11(9-12)5-6-13-15-7-2-8-16-13/h1,3-4,9,13H,2,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDZWEAZWHXADI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC2=CC(=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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